molecular formula C23H17ClN2O B4820913 N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide

N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide

Cat. No. B4820913
M. Wt: 372.8 g/mol
InChI Key: AIHVRIRPSGGXMW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as CQ, is a chemical compound that has been widely studied in the field of pharmaceutical research. CQ belongs to the quinoline family of compounds, which are known for their diverse biological activities such as antimalarial, anticancer, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is complex and varies depending on the biological system being studied. In the case of antimalarial activity, N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide binds to heme and prevents its detoxification, leading to the accumulation of toxic heme in the parasite. This results in the death of the parasite. In the case of anticancer activity, N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide inhibits autophagy, a process by which cells degrade and recycle their own components. This leads to the accumulation of damaged proteins and organelles, eventually resulting in cell death. N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide also induces apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its antimalarial, anticancer, and anti-inflammatory properties, N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of lysosomal enzymes, which are involved in the degradation of cellular waste. This leads to the accumulation of lysosomal contents and can cause cell death. N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its well-established bioactivity. N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its antimalarial and anticancer properties, and its mechanism of action is well understood. Additionally, N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its potential toxicity. N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have side effects such as retinal toxicity and cardiac arrhythmias in humans, and caution should be taken when handling and administering the compound.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of novel derivatives of N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide with improved bioactivity and reduced toxicity. Another area of research is the investigation of N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide as a potential treatment for other diseases, such as autoimmune disorders and viral infections. Additionally, the use of N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies is an area of active investigation. Finally, the elucidation of the precise molecular mechanisms underlying the biological effects of N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is an ongoing area of research.

Scientific Research Applications

N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its antimalarial activity. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria, by interfering with the heme detoxification pathway. N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been investigated for its anticancer properties. It has been found to induce cell death in various cancer cell lines by inhibiting autophagy and inducing apoptosis. Additionally, N-(2-chlorophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O/c1-15-21(23(27)26-20-14-8-6-12-18(20)24)17-11-5-7-13-19(17)25-22(15)16-9-3-2-4-10-16/h2-14H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHVRIRPSGGXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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